molecular formula C16H24N2O2 B4576109 1-(3-isobutoxybenzoyl)-4-methylpiperazine

1-(3-isobutoxybenzoyl)-4-methylpiperazine

Cat. No.: B4576109
M. Wt: 276.37 g/mol
InChI Key: KNUJTWVSAQFVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-isobutoxybenzoyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-component Hydrogen-bonding Organic Salts

Research on 1-methylpiperazine, a compound structurally similar to "1-(3-isobutoxybenzoyl)-4-methylpiperazine," has demonstrated its ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These studies highlight the significance of classical hydrogen bonds and weak interactions in the formation of diverse 3D net supramolecular architectures, offering insights into potential applications in crystal engineering and design of novel materials (Yang Yu et al., 2015).

X-ray, NMR, and DFT Studies

Another study focused on the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, revealing the formation of infinite zigzag chains through hydrogen bonds. This research not only underscores the importance of detailed structural analysis through X-ray diffraction, NMR, and DFT studies but also suggests potential applications in understanding molecular interactions and designing compounds with specific properties (Z. Dega‐Szafran et al., 2006).

Synthesis and Characterization of Piperazine Derivatives

The synthesis and characterization of nitracaine, methoxypiperamide, and mephtetramine highlight the broader category of piperazine derivatives' potential as new psychoactive substances. Although the focus was on their legal status and in vitro metabolism, this research indirectly indicates the synthetic versatility of piperazine compounds and their potential for various applications (J. Power et al., 2014).

Antimicrobial Activity of Piperazine Derivatives

A study on the differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) by GC-IRD and GC-MS underscores the chemical diversity within the piperazine derivatives and their potential for antimicrobial activity. While this research primarily focuses on analytical differentiation, it also hints at the antimicrobial applications of piperazine derivatives (Karim M. Abdel-Hay et al., 2011).

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-(2-methylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)12-20-15-6-4-5-14(11-15)16(19)18-9-7-17(3)8-10-18/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUJTWVSAQFVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.